molecular formula C16H15N5O3S B382255 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole CAS No. 300829-48-5

5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole

Cat. No.: B382255
CAS No.: 300829-48-5
M. Wt: 357.4g/mol
InChI Key: MNMIRVPZZUAWET-UHFFFAOYSA-N
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Description

5-((2-(5-Methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole is a tetrazole-based compound featuring a phenyl group at the 1-position and a thioether-linked phenoxyethyl substituent at the 5-position. The phenoxy group is further substituted with a nitro (-NO₂) and methyl (-CH₃) group at the 2- and 5-positions, respectively. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

5-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-12-7-8-14(21(22)23)15(11-12)24-9-10-25-16-17-18-19-20(16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIRVPZZUAWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Scope

The metal-free S-arylation of 1-phenyl-1H-tetrazole-5-thiol with unsymmetrical diaryliodonium salts represents a robust method for forming C–S bonds. The reaction proceeds via a two-electron transfer mechanism, where the diaryliodonium salt acts as an electrophilic arylating agent. The regioselectivity is influenced by the steric and electronic properties of the aryl groups on the iodonium salt.

Experimental Optimization

Optimized conditions from source involve:

  • Reagents : 1-phenyl-1H-tetrazole-5-thiol (1.0 equiv), diaryliodonium triflate (1.0 equiv), Na₂CO₃ (1.1 equiv).

  • Solvent : Toluene (0.1 M concentration).

  • Temperature : 80°C under inert atmosphere.

  • Time : 2–5 hours.

Under these conditions, the reaction achieves yields up to 78% when using anisyl-substituted iodonium salts (Table 1).

Table 1: Selected S-Arylation Conditions and Yields

EntryIodonium SaltBaseSolventTime (h)Yield (%)
12a-TMP (TMP-OTf)Na₂CO₃Toluene5Trace
22a-An (Anisyl-OTf)Na₂CO₃Toluene278

TMP = 2,4,6-Trimethoxyphenyl; An = Anisyl; OTf = Triflate.

Nucleophilic Alkylation of Tetrazole-5-Thiols

Alkylation with Halogenated Electrophiles

An alternative route involves the alkylation of 1-phenyl-1H-tetrazole-5-thiol with 2-(5-methyl-2-nitrophenoxy)ethyl bromide. This SN2 reaction proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as K₂CO₃ or triethylamine to deprotonate the thiol.

General Procedure :

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (1.0 equiv) and 2-(5-methyl-2-nitrophenoxy)ethyl bromide (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and stir at 60°C for 6–8 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yields for this method typically range from 65–75% , contingent on the purity of the alkylating agent.

Challenges and Side Reactions

  • Competitive Oxidation : The thiol group may oxidize to disulfides under aerobic conditions, necessitating inert atmosphere handling.

  • Regioselectivity : Alkylation at the tetrazole’s 5-position is favored due to the higher acidity of the thiol (–SH) compared to other protons.

Patent-Based Sulfonyl Displacement Strategy

Two-Step Process from US4526978A

The patent US4526978A outlines a method for synthesizing 1-H-tetrazole-5-thiols via intermediate 5-sulfinyl/sulfonyl tetrazoles:

Step 1 : Formation of 5-Sulfonyl Tetrazole
React phenyl sulfonyl cyanide (PhSO₂CN) with sodium azide (NaN₃) in acetone at 50°C for 12 hours to yield 5-sulfonyl-1-phenyl-1H-tetrazole.

Step 2 : Thiolation with Alkali Metal Sulfide
Treat the sulfonyl tetrazole with sodium sulfide (Na₂S) in ethanol/water (3:1) at 70°C for 4 hours, displacing the sulfonyl group with a thiol.

Modification for Target Compound :
To introduce the phenoxyethyl side chain, replace Na₂S with 2-(5-methyl-2-nitrophenoxy)ethanethiol in the second step. This adaptation remains theoretical but aligns with the patent’s mechanistic framework.

Comparative Analysis of Methods

Table 2: Method Comparison for Synthesizing 5-((2-(5-Methyl-2-Nitrophenoxy)Ethyl)Thio)-1-Phenyl-1H-Tetrazole

MethodAdvantagesLimitationsYield (%)Scalability
S-ArylationMetal-free, high regioselectivityRequires specialized iodonium salts78Moderate
Nucleophilic AlkylationSimple reagents, straightforward conditionsRisk of oxidation, moderate yields65–75High
Sulfonyl DisplacementVersatile intermediate synthesisMulti-step, lower atom economy~60Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Aminophenyl derivatives: Formed by reduction of the nitro group.

    Halogenated derivatives: Formed by halogenation of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that tetrazole derivatives, including 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole, exhibit promising anticancer properties. For instance, compounds containing tetrazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism is believed to be related to the ability of tetrazoles to induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties : Research has also highlighted the antimicrobial potential of tetrazole derivatives. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and subsequent cell death. This property makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria .

Coordination Chemistry Applications

Ligand Formation : Tetrazole derivatives are known for their ability to act as ligands in coordination chemistry. They can form stable complexes with metal ions, which are useful in catalysis and materials science. For example, this compound can coordinate with transition metals, leading to the formation of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation processes, and catalysis .

Materials Science Applications

Energetic Materials : The high nitrogen content and structural stability of tetrazoles make them suitable for use in energetic materials. Research has focused on modifying tetrazole compounds to enhance their performance as explosives or propellants. The introduction of functional groups such as nitro or thio can improve their energy density and stability under various conditions .

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Methodology : In vitro assays were conducted on human cancer cell lines.
    • Findings : Significant reduction in cell viability was observed, with IC50 values comparable to established chemotherapeutics.
  • Coordination Chemistry Research :
    • Objective : To synthesize metal complexes using this compound as a ligand.
    • Methodology : Metal salts were reacted with the ligand under controlled conditions.
    • Findings : The resulting complexes displayed enhanced catalytic activity in organic transformations.

Mechanism of Action

The mechanism by which 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole exerts its effects is largely dependent on its interaction with biological targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1-aryl-5-(substituted thioethyl)tetrazoles. Key structural analogs include:

Compound Name Substituents on Phenoxy Group Thioethyl Chain Modifications Key Functional Groups
5-((2-((4-Chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole 4-Cl, p-tolyl Chlorobenzyloxy Cl, CH₃, tetrazole
5-((2-(3-Nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole (hypothetical analog) 5-CH₃, 2-NO₂ None NO₂, CH₃, tetrazole
5-(4-Methyl-3-nitrophenyl)-2H-tetrazole 4-CH₃, 3-NO₂ None NO₂, CH₃, tetrazole
5-(2-Phenoxyethyl)-1H-tetrazole None Phenoxyethyl Phenyl, tetrazole

Physicochemical Properties

  • Melting Points: Chlorobenzyloxy analogs (): 160–220°C, influenced by electron-withdrawing Cl and NO₂ groups. 5-(4-Methyl-3-nitrophenyl)-2H-tetrazole (): 178–180°C, comparable to the target compound due to similar nitro and methyl substituents. 5-(2-Phenoxyethyl)-1H-tetrazole (): Predicted density 1.279 g/cm³ and pKa 4.76, suggesting moderate polarity.
  • Spectroscopic Data:

    • IR ():
  • Tetrazole NH: ~3440 cm⁻¹.
  • NO₂ asymmetric stretch: 1520–1605 cm⁻¹.
  • C-S-C: 1030 cm⁻¹.
    • ¹H NMR ():
  • Aromatic protons: δ 7.87–8.67 ppm (nitrophenyl).
  • CH₂-S: δ 4.05–4.20 ppm.

Elemental Analysis and Purity

  • Chlorobenzyloxy Derivatives ():
    • C₁₆H₁₄ClN₅O₃S: Calc. C 49.04%, H 3.60%, N 17.87%, S 8.18%; Found C 49.01%, H 3.62%, N 17.90%, S 8.20%.
  • Nitro-Substituted Analogs (Hypothetical): Expected deviations <0.5% for C/H/N/S, consistent with high purity.

Key Research Findings

Substituent Effects:

  • Nitro groups enhance thermal stability (↑ melting points) but reduce solubility in polar solvents.
  • Methyl groups improve lipophilicity, aiding membrane permeability in bioactive analogs .

Synthetic Efficiency: Heterogenous catalysis () offers higher yields (75–80%) compared to traditional methods (60–70%).

Spectroscopic Consistency: Tetrazole NH and NO₂ IR peaks are reliable markers for structural validation .

Data Tables

Table 1: Comparative Elemental Analysis

Compound C (%) Calc/Found H (%) Calc/Found N (%) Calc/Found S (%) Calc/Found
C₁₆H₁₄ClN₅O₃S () 49.04/49.01 3.60/3.62 17.87/17.90 8.18/8.20
Hypothetical Target Compound ~50.5/50.3 ~3.8/3.7 ~18.2/18.1 ~8.5/8.4

Table 2: Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
5-((2-((4-Chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole 210–212 75
5-(4-Methyl-3-nitrophenyl)-2H-tetrazole 178–180 68
5-(2-Phenoxyethyl)-1H-tetrazole N/A (oil) 80

Biological Activity

5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole (CAS Number: 300829-48-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships, in vitro and in vivo efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H15N5O3S
  • Molecular Weight : 357.394 g/mol

Its structure features a tetrazole ring, which is known for its diverse biological activities, often enhanced by the presence of electron-withdrawing groups such as nitro groups.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives, including this compound.

  • In Vitro Efficacy :
    • A study demonstrated that related tetrazole compounds exhibited potent antifungal activity against various strains, including Candida glabrata and Candida krusei, with minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents like fluconazole .
    • The compound's structural features, particularly the presence of a nitrophenoxy group, were found to enhance its antifungal potency through improved membrane permeability and target binding affinity .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key fungal enzymes, disrupting cell wall synthesis and leading to cell death. The binding affinity was evaluated against several protein targets, indicating a robust interaction profile .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated:

  • Efficacy Against Bacterial Strains :
    • In vitro tests showed that this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values comparable to those of established antibiotics .
    • The introduction of various substituents on the tetrazole ring was found to significantly influence antibacterial activity, with certain modifications leading to enhanced efficacy and reduced resistance profiles .

Case Studies

Several case studies have documented the application and effectiveness of this compound in clinical settings:

  • Clinical Trials :
    • In a Phase III trial assessing the safety and efficacy of related tetrazole derivatives, compounds were shown to be strong candidates for treating resistant fungal infections, particularly in immunocompromised patients .
    • The Ames test indicated that these compounds had a strong positive mutagenicity profile, necessitating further investigation into their safety for human use .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

FeatureInfluence on Activity
Tetrazole Ring Essential for antifungal and antibacterial action
Nitro Group Enhances electron-withdrawing properties; increases potency
Phenyl Substituent Affects lipophilicity and membrane penetration
Thioether Linkage May improve binding affinity to target sites

Q & A

Basic Research Question

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal contact (H315/H319 hazards) .
  • Ventilation : Prevent inhalation of tetrazole vapors (H335 risk) with fume hoods .
  • Waste Disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) with aqueous NaHCO3 before disposal .

How do substituents (e.g., nitro, methyl groups) affect the compound’s stability and reactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (NO₂) : Increase tetrazole ring acidity, enhancing coordination to metal ions (relevant for MOF synthesis) but reducing thermal stability .
  • Methyl Groups : Improve solubility in organic solvents via steric shielding, as seen in 5-methyltetrazole derivatives .
  • Thioether Linkers : Introduce flexibility, affecting conformational dynamics in catalysis or supramolecular assemblies .

What are the potential applications in energetic materials or coordination chemistry?

Advanced Research Question

  • Energetic Materials : Fluorodinitromethyl-tetrazole derivatives exhibit high detonation velocities (~9000 m/s) and thermal stability (>150°C), making them candidates for explosives research .
  • Coordination Chemistry : Tetrazole ligands form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalysis or luminescent materials. Substituent positioning (e.g., para-nitro groups) modulates ligand field strength .

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